molecular formula C16H17NO B5565470 4-methyl-N-(2-phenylethyl)benzamide

4-methyl-N-(2-phenylethyl)benzamide

Cat. No.: B5565470
M. Wt: 239.31 g/mol
InChI Key: VYVIOMGTYOZNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(2-phenylethyl)benzamide is a synthetic organic compound belonging to the benzamide class. While specific biological activity and mechanism of action for this particular compound are not detailed in the available literature, its structure suggests potential as a valuable intermediate in organic synthesis and medicinal chemistry research. The core benzamide structure and the N-(2-phenylethyl) side chain are functional groups present in various pharmacologically active molecules and are often explored in the development of new chemical entities . Researchers utilize such compounds as building blocks for the synthesis of more complex structures, including those with potential luminescent properties, as seen in studies on related sulfonamide-based ligands and their metal complexes . This product is provided as a high-purity solid and is intended for research and development purposes in a controlled laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle all chemicals appropriately and conduct their own experiments to determine the specific properties and applicability of this compound for their work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-13-7-9-15(10-8-13)16(18)17-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVIOMGTYOZNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202833
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Advanced Synthetic Methodologies for 4 Methyl N 2 Phenylethyl Benzamide and Its Analogs

Established Synthetic Routes: Optimization and Yield Enhancement Strategies

The classical and most direct synthesis of N-substituted benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base. wikipedia.orgbyjus.com For the synthesis of 4-methyl-N-(2-phenylethyl)benzamide, this would involve the reaction of 4-methylbenzoyl chloride with phenethylamine (B48288).

A key optimization strategy for this type of reaction is the choice of base and solvent system. The use of a two-phase solvent system, typically water and an organic solvent like dichloromethane (B109758) or diethyl ether, is common. The base, often aqueous sodium hydroxide (B78521) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction, which prevents the protonation of the amine and shifts the equilibrium towards the amide product. wikipedia.orgbyjus.com

A patented method for the synthesis of N-(2-phenylethyl)benzamide, a close analog of the target compound, highlights an optimized, environmentally friendly approach. This method utilizes water as the sole solvent, eliminating the need for organic solvents. The reaction of benzoyl chloride or benzoic acid with phenethylamine is carried out in an aqueous solution of an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide. google.com This one-pot synthesis is advantageous as the product, being insoluble in water, precipitates out, simplifying the work-up process and reducing costs and environmental pollution. google.com The reported yield for N-(2-phenylethyl)benzamide using this aqueous method is an impressive 98.5%. google.com

The reaction parameters for this aqueous synthesis have been optimized. For instance, the molar ratio of phenethylamine to alkali metal hydroxide to water is recommended to be in the range of 1:(1.5–3):(30–50). google.com The reaction is typically performed at a low temperature, not exceeding 10 °C, during the addition of the benzoyl chloride, followed by reaction at room temperature for a few hours. google.com

ReactantsReagentsSolventTemperatureYieldReference
Benzoyl chloride, PhenethylamineSodium hydroxideWater≤10 °C to RT98.5% google.com
4-Methylbenzoyl chloride, PhenethylamineSodium hydroxideWater/DichloromethaneRTHigh (expected) wikipedia.orgbyjus.com

Novel Synthetic Approaches and Derivatization Techniques

Recent advancements in organic synthesis have led to the development of novel methods for the preparation of N-substituted benzamides and their derivatives, focusing on efficiency, selectivity, and the use of greener methodologies.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of synthetic efficiency and molecular diversity. rsc.org Several MCRs can be adapted for the synthesis of benzamide (B126) analogs.

One such example is the Ugi four-component reaction (U-4CR), which typically involves a ketone or aldehyde, a carboxylic acid, an isocyanide, and an amine. researchgate.net This reaction proceeds through the formation of an imine, followed by nucleophilic attack of the isocyanide and subsequent intramolecular rearrangement to yield a bis-amide. researchgate.net While not a direct synthesis of this compound, the Ugi reaction can be employed to generate a library of structurally related N-substituted amides. For instance, a three-component Ugi reaction has been utilized for the synthesis of n-cyclohexyl-2-(2-hydroxyphenylamino)acetamide derivatives. researchgate.net

Another relevant MCR is the Passerini reaction, which can be adapted to produce α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide. researchgate.net Variations of this reaction, such as the oxidative Passerini reaction, can yield α-(sulfonyloxy)amide derivatives. researchgate.net

A multicomponent reaction involving 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide has been described for the synthesis of phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amines and related isoquinoline (B145761) and isoindoline (B1297411) structures. rsc.org This demonstrates the potential of MCRs to generate complex benzamide-containing scaffolds.

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org A significant advancement in the green synthesis of N-substituted amides is the use of water as a reaction medium.

As mentioned previously, a patented method describes the synthesis of N-(2-phenylethyl)benzamide in water with a high yield, avoiding the use of organic solvents. google.com This approach aligns with the principles of green chemistry by using a non-toxic, non-flammable, and abundant solvent. rsc.org

Furthermore, ruthenium-catalyzed C-H bond functionalization reactions in water have been developed for the synthesis of isoquinolones from N-methoxybenzamides and alkynes. goettingen-research-online.de This method demonstrates the potential for catalytic, atom-economical transformations in aqueous media. Similarly, a rhodium-catalyzed C-H activation of substituted benzamides using air as the oxidant in water has been reported for the synthesis of isoquinolones, further highlighting the move towards greener synthetic routes. rsc.org

Another green approach involves the use of water-soluble catalysts. For example, a water-soluble porphyrazinato copper(II) catalyst has been shown to efficiently catalyze the direct conversion of nitriles to N-substituted amides in refluxing water. researchgate.net This catalyst can be recovered and reused multiple times, adding to the sustainability of the process. researchgate.net

Reaction TypeKey Green FeatureReactantsCatalyst/ReagentsSolventReference
AmidationUse of water as solventBenzoyl chloride, PhenethylamineNaOHWater google.com
C-H AnnulationUse of water as solventN-Methoxybenzamides, AlkynesRuthenium catalystWater goettingen-research-online.de
C-H AnnulationUse of water as solvent, Air as oxidantN-Alkyl benzamides, AlkynesRhodium(III) catalystWater rsc.org
AmidationWater-soluble, reusable catalystNitriles, Primary aminesPorphyrazinato copper(II)Water researchgate.net

Solid-Phase Synthesis and Combinatorial Chemistry for Library Generation

Solid-phase synthesis (SPS) and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds for drug discovery and other applications. nih.gov These techniques have been applied to the synthesis of N-substituted benzamide and related structures.

In solid-phase synthesis, molecules are built on a solid support, which simplifies purification as excess reagents and byproducts can be washed away. nih.gov An arylamidine linker has been utilized for the solid-phase synthesis of N-substituted amidinoaryloxypyridine analogs via nucleophilic substitution on a fluoropyridyl template. nih.gov This approach led to the discovery of novel factor XA inhibitors. nih.gov

The Ugi four-component reaction is also well-suited for solid-phase synthesis. An efficient synthesis of N-substituted pyrrolidinones tethered to N-substituted piperidines has been described using the Ugi reaction on a resin-bound glutamic acid. capes.gov.br

Combinatorial libraries of benzamides and related structures have been generated for various purposes. For example, a library of N-substituted (indole or indazole) benzamides was synthesized and evaluated for their anti-migration properties in osteosarcoma cells. youtube.com The synthesis of N-substituted benzamide derivatives as potential antitumor agents has also been reported, where a library of compounds was created to perform structure-activity relationship (SAR) studies. researchgate.netnih.gov

Stereoselective Synthesis of Chiral Analogs

The development of stereoselective methods for the synthesis of chiral amides is of great importance, as the biological activity of many compounds is dependent on their stereochemistry. Several approaches have been developed for the enantioselective synthesis of chiral benzamide analogs.

One strategy involves the use of chiral catalysts. For example, a peptide-catalyzed enantioselective bromination of substituted benzamides has been reported to produce atropisomeric benzamides with high enantiomeric ratios. nih.govacs.orgdatapdf.com The catalyst, a simple tetrapeptide, acts as a Brønsted base and facilitates the stereoselective functionalization of the benzamide scaffold. nih.gov

Another approach is the enantioselective carbene insertion into the N-H bond of primary amides. A co-catalytic system of an achiral rhodium complex and a chiral squaramide has been shown to be effective for the synthesis of chiral amides with high yields and excellent enantioselectivity. researchgate.net

The synthesis of chiral amides can also be achieved through the asymmetric Wolff rearrangement of α-diazoketones in the presence of amines, catalyzed by a chiral phosphoric acid. rsc.org This method allows for the enantioselective amination of in situ generated ketenes.

Furthermore, an auxiliary-based approach can be employed. For instance, the diastereoselective α-alkylation of an N-borane complex of (2S,1′S)-N-(1′-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester allows for the synthesis of various α-substituted azetidine-2-carboxylic acid esters from the inexpensive chiral source (S)-1-phenylethylamine. nih.gov

MethodKey FeatureCatalyst/ReagentProduct TypeEnantiomeric Ratio (er) / Enantiomeric Excess (ee)Reference
Peptide-Catalyzed BrominationEnantioselective functionalizationTetrapeptide catalystAtropisomeric benzamidesUp to 93:7 er nih.govdatapdf.com
Carbene N-H InsertionCo-catalyzed enantioselective insertionRhodium/chiral squaramideChiral amidesHigh ee researchgate.net
Asymmetric Wolff RearrangementEnantioselective amination of ketenesChiral phosphoric acidChiral amidesNot specified rsc.org
Auxiliary-Based AlkylationDiastereoselective alkylationChiral auxiliary ((S)-1-phenylethylamine)α-Substituted azetidine-2-carboxylic acid estersHigh diastereoselectivity nih.gov

Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution and the solid state. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, advanced 2D NMR techniques are essential for unambiguously assigning the structure of 4-methyl-N-(2-phenylethyl)benzamide.

2D NMR Spectroscopy : Two-dimensional NMR experiments reveal correlations between different nuclei, providing clear evidence of atomic connectivity. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY spectra would show correlations between the adjacent methylene (B1212753) (CH₂) protons of the phenylethyl group and between the aromatic protons on both the p-tolyl and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon atom that has an attached proton. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial as it shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu This is instrumental in connecting the different fragments of the molecule. For instance, it would show correlations from the N-H proton to the carbonyl carbon and the adjacent methylene carbon, and from the methyl protons to the aromatic carbons of the p-tolyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, which is critical for determining the molecule's conformation, such as the spatial arrangement around the amide bond. ipb.pt

Solid-State NMR (ssNMR) : In cases where the compound is a solid or difficult to dissolve, ssNMR can provide structural information. It can be used to study polymorphism (different crystal forms) and to understand the molecular conformation in the solid state, which can differ from its solution-state conformation.

The following table outlines the expected 2D NMR correlations that would be used to confirm the structure of this compound.

TechniqueCorrelated NucleiExpected Key Correlations for this compoundPurpose
COSY ¹H - ¹H-CH₂-CH₂- protons of the ethyl bridge- Ortho/meta/para protons on aromatic ringsEstablishes proton-proton coupling networks within molecular fragments. sdsu.edu
HSQC ¹H - ¹³C (1-bond)- Aromatic C-H pairs- Methylene C-H pairs- Methyl C-H pairDirectly links protons to their attached carbons for unambiguous assignment. sdsu.edu
HMBC ¹H - ¹³C (2-4 bonds)- N-H proton to carbonyl carbon (C=O)- Methylene protons to aromatic carbons- Methyl protons to aromatic carbonsConnects molecular fragments and identifies quaternary carbons. sdsu.edu
NOESY ¹H - ¹H (through space)- Between protons of the p-tolyl ring and the phenylethyl groupDetermines stereochemistry and preferred conformation in solution. ipb.pt

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound, the exact mass is a critical piece of identifying data. Furthermore, the fragmentation pattern observed in the mass spectrum offers a roadmap of the molecule's structure.

The exact mass of this compound (C₁₆H₁₇NO) is 239.131014 g/mol . spectrabase.com

Electron Ionization (EI) is a common technique used in mass spectrometry that causes the molecule to fragment in a reproducible manner. researchgate.net The fragmentation of amides typically involves alpha-cleavage adjacent to the carbonyl group and the nitrogen atom, as well as cleavage of the phenylethyl chain. libretexts.orgmiamioh.edu

The table below details the expected key fragments for this compound in an EI-MS experiment.

m/z (mass-to-charge ratio)Proposed Fragment IonFormulaOrigin
239[M]⁺ (Molecular Ion)[C₁₆H₁₇NO]⁺Intact molecule
148[CH₃C₆H₄CONHCH₂]⁺[C₉H₁₀NO]⁺Cleavage of the C-C bond in the ethyl bridge
119[CH₃C₆H₄CO]⁺ (4-methylbenzoyl cation)[C₈H₇O]⁺Cleavage of the amide C-N bond
105[C₆H₅CH₂CH₂]⁺[C₈H₉]⁺Cleavage of the amide C-N bond with charge retention on the ethyl-phenyl fragment
91[C₇H₇]⁺ (Tropylium ion)[C₇H₇]⁺Rearrangement and cleavage of the phenylethyl group

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

For this compound, IR spectroscopy would clearly identify the key functional groups. The spectrum for the closely related N-(2-phenylethyl)benzamide shows characteristic amide and aromatic absorptions. nih.gov Similarly, the IR spectrum of 4-methylbenzamide (B193301) provides reference frequencies for the p-substituted aromatic ring. nist.gov

The following table summarizes the principal vibrational modes expected for this compound.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Notes
N-H StretchSecondary Amide (N-H)3350 - 3250A strong, typically sharp band. Its position can indicate hydrogen bonding.
C-H Stretch (Aromatic)Ar-H3100 - 3000Characteristic of sp² C-H bonds.
C-H Stretch (Aliphatic)-CH₃, -CH₂-2980 - 2850Characteristic of sp³ C-H bonds.
Amide I (C=O Stretch)Amide (R-CO-NH-R')1680 - 1630A very strong and characteristic absorption for amides. nih.gov
Amide II (N-H Bend + C-N Stretch)Amide (R-CO-NH-R')1570 - 1515A strong band, characteristic of secondary amides.
C=C StretchAromatic Ring1600, 1580, 1500, 1450A series of bands indicating the presence of the phenyl and p-tolyl rings.

Raman spectroscopy would provide complementary data, being particularly sensitive to the non-polar bonds, such as the C=C bonds within the aromatic rings and the C-C backbone. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can calculate the precise positions of each atom, yielding absolute data on bond lengths, bond angles, and torsional angles. This technique also reveals how molecules pack together in the crystal lattice and identifies intermolecular interactions like hydrogen bonding.

While specific crystallographic data for this compound is not publicly available, analysis of related structures provides insight into the type of information that would be obtained. researchgate.netresearchgate.net For example, the crystal structure of N-methyl-N-(1-phenylvinyl)benzamide was solved, providing detailed unit cell parameters. researchgate.net An X-ray analysis of this compound would confirm the planarity of the amide bond and the spatial orientation of the two aromatic rings relative to each other.

The table below illustrates the kind of data that a single-crystal X-ray diffraction experiment would yield.

ParameterDescriptionIllustrative Example Data (from a related benzamide (B126) researchgate.net)
Crystal System The symmetry system to which the crystal belongs.Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/n
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a = 8.9101 Å, b = 15.1416 Å, c = 9.7737 Åα = 90°, β = 109.33°, γ = 90°
Z Value The number of molecules per unit cell.4
Bond Lengths/Angles Precise measurements of all interatomic distances and angles.N/A
Hydrogen Bonding Identification of intermolecular H-bonds (e.g., N-H···O=C).N/A

Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, GC-MS, SFC)

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or by-products, and thus for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful hybrid technique ideal for volatile and thermally stable compounds. The compound is separated by GC and then detected by MS. phytopharmajournal.com this compound has been analyzed by GC-MS, and a retention index of 2230 has been reported. spectrabase.com The retention index is a standardized measure of a compound's elution time on a specific GC column, aiding in its identification.

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly versatile technique for purity assessment. A common method for a molecule like this would be reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile). A UV detector is typically used for detection, as the aromatic rings in the molecule absorb UV light.

Supercritical Fluid Chromatography (SFC) : SFC is a modern chromatographic technique that uses a supercritical fluid, often carbon dioxide, as the mobile phase. It is known for providing fast and efficient separations and is considered a "green" alternative to normal-phase HPLC.

The following table summarizes the application of these techniques for purity analysis.

TechniqueTypical Stationary PhaseTypical Mobile PhaseDetection MethodPurpose
GC-MS DB-5MS or similarHeliumMass Spectrometry (MS)Separation and identification of volatile components; purity assessment. spectrabase.comphytopharmajournal.com
HPLC C18 (Reversed-Phase)Acetonitrile (B52724)/Water or Methanol/WaterUV-VisQuantifies purity and separates non-volatile impurities.
SFC Various chiral or achiral phasesSupercritical CO₂ with co-solvents (e.g., methanol)UV-Vis, MSFast, efficient separation; suitable for chiral separations if needed.

Computational and Theoretical Investigations of 4 Methyl N 2 Phenylethyl Benzamide

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for elucidating electronic structure, molecular orbital energies, and reactivity indices. nih.govrsc.org

DFT calculations are employed to optimize the molecular geometry of 4-methyl-N-(2-phenylethyl)benzamide, determining the most stable three-dimensional arrangement of its atoms. From this optimized structure, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited. rsc.org For benzamide (B126) derivatives, these calculations can reveal how substituents on the phenyl rings influence the electron distribution across the entire molecule. researchgate.net In this compound, the electron-donating p-methyl group on the benzoyl ring and the electron-rich phenethyl group both modulate the electronic properties of the amide core.

TD-DFT extends these calculations to investigate the molecule's excited states, which is essential for predicting its absorption spectra (UV-Vis) and understanding its behavior upon light absorption. scirp.orgchemrxiv.org By calculating the transition energies and oscillator strengths, TD-DFT can predict the wavelengths at which the molecule will absorb light, corresponding to the promotion of an electron from a lower to a higher energy orbital. rsc.org

The reactivity of the molecule can be further explored by generating Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for potential intermolecular interactions and chemical reactions.

| First Excitation Energy | Predicted energy for UV-Vis absorption (TD-DFT) | 4.9 eV (~253 nm) |

Note: These values are illustrative for a molecule in this class and would be specifically calculated for this compound in a dedicated study.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov Given the presence of several rotatable single bonds, this compound is a flexible molecule. MD simulations are crucial for exploring its conformational landscape and understanding how it might adapt its shape to fit into a biological target's binding site. libretexts.org

When a potential biological target is identified (e.g., through docking), MD simulations can be used to study the stability of the ligand-target complex. nih.gov A simulation is run with the ligand placed in the protein's binding site. The stability of the complex is assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms over time. A stable RMSD suggests a durable binding mode. Furthermore, these simulations can reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding and their persistence over time. nih.gov

| Ethyl Cβ - Phenyl C | Rotation of the terminal phenyl group | Influences interactions of the phenethyl ring |

In Silico ADME/Tox Prediction Methodologies and Their Limitations in Computational Studies

Before a compound can be considered for therapeutic use, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile must be evaluated. In silico ADME/Tox prediction has become an essential part of early-stage drug discovery, allowing for the computational filtering of compounds with potentially poor pharmacokinetic properties or toxicity risks. jonuns.comresearchgate.net

Various computational models, many of which are based on machine learning algorithms trained on large datasets of experimental results, are used to predict these properties. mdpi.com For this compound, these tools can estimate a range of parameters. Drug-likeness rules, such as Lipinski's Rule of Five, provide a first pass filter based on physicochemical properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. youtube.com Other models predict more specific properties, including aqueous solubility, blood-brain barrier (BBB) permeability, gastrointestinal (GI) absorption, and potential inhibition of key cytochrome P450 (CYP) enzymes involved in drug metabolism. mdpi.commdpi.com

However, it is crucial to acknowledge the limitations of these predictions. nih.gov The accuracy of any model is highly dependent on the quality, size, and diversity of the data it was trained on. Models may perform poorly for novel chemical scaffolds not well-represented in the training set. Furthermore, biological systems are incredibly complex, and in silico models often struggle to predict complex in vivo outcomes like organ-specific toxicity or intricate metabolic pathways, which can be influenced by a multitude of factors not captured by the model. purdue.edu Therefore, in silico predictions are best used as a guide to prioritize compounds for experimental testing rather than as a definitive assessment.

Table 3: Predicted ADME/Tox Profile for this compound

Property Predicted Value Implication
Molecular Weight 239.31 g/mol Complies with Lipinski's rule (<500)
LogP (Lipophilicity) 3.5 - 4.0 Good lipophilicity for membrane permeability
Hydrogen Bond Donors 1 Complies with Lipinski's rule (≤5)
Hydrogen Bond Acceptors 1 Complies with Lipinski's rule (≤10)
GI Absorption High Likely well-absorbed from the gut
BBB Permeant Yes Potential to cross the blood-brain barrier
CYP2D6 Inhibitor Probable Potential for drug-drug interactions

| Hepatotoxicity | Low Probability | Low predicted risk of liver toxicity |

Note: These properties are generated by computational prediction tools (e.g., SwissADME, pkCSM) and require experimental validation. jonuns.comyoutube.com

Molecular Docking and Virtual Screening Approaches for Target Identification

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological target, typically a protein or nucleic acid. researchgate.net When applied to large libraries of compounds, this method is known as virtual screening, which serves to identify potential "hits" for a specific target. nih.govnih.gov

For this compound, the phenethylamine (B48288) scaffold suggests that likely targets could include G-protein coupled receptors (GPCRs) such as dopamine (B1211576) or serotonin (B10506) receptors, or monoamine transporters, which are common targets for this chemical class. biomolther.orgkoreascience.kr In a typical docking workflow, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A binding site (or "pocket") on the protein is defined, and a docking algorithm systematically samples numerous positions and conformations of the ligand within this pocket. scialert.net

Each sampled pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate a more favorable predicted interaction. researchgate.net Analysis of the top-scoring poses reveals key intermolecular interactions, such as hydrogen bonds between the amide group of the ligand and polar residues in the pocket, or hydrophobic/pi-pi stacking interactions involving the ligand's two phenyl rings. mdpi.com These studies can rationalize structure-activity relationships and guide the design of new analogs with improved potency.

Table 4: Hypothetical Molecular Docking Results against a Dopamine Receptor

Parameter Result Details
Target Protein Dopamine D2 Receptor (hypothetical model) PDB ID: 6CM4 (example)
Binding Site Orthosteric binding pocket Defined by key residues like Asp114, Ser193
Docking Score -8.5 kcal/mol Indicates favorable predicted binding affinity
Key H-Bond Interaction Amide N-H with Asp114 side chain A common anchor point for catecholamine-like ligands
Key Hydrophobic Interaction Phenethyl ring with Phe389, Trp386 Pi-stacking within a hydrophobic sub-pocket

| Key Hydrophobic Interaction | 4-methylphenyl ring with Val115, Ile183 | Fits into another hydrophobic region |

Note: This is a hypothetical docking scenario to illustrate the method's application.

QSAR/QSPR Model Development for Structure-Activity/Property Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is required. researchgate.net For each molecule in the series, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) properties. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that relates the descriptors to the observed activity. jppres.com A robust QSAR model not only has good statistical fit for the data used to create it (the training set) but can also accurately predict the activity of new, untested compounds. nih.gov

For N-(2-phenylethyl)benzamide derivatives, a QSAR model could reveal which structural features are most important for a given activity. biomolther.org For instance, it might show that activity increases with the size of the substituent at the 4-position of the benzoyl ring or that it is negatively correlated with the polarity of the molecule. Such models are powerful tools for guiding the synthesis of new analogs with optimized potency.

Table 5: Example of a Hypothetical QSAR Equation

Component Description
Equation pIC50 = 0.65 * ClogP - 0.12 * TPSA + 0.45 * MR_sub + 2.1
pIC50 The dependent variable (biological activity)
ClogP A descriptor for lipophilicity (positive correlation)
TPSA Total Polar Surface Area (negative correlation)
MR_sub Molar Refractivity of a key substituent (positive correlation)
R² (Goodness of fit) 0.85 (hypothetical value indicating a good model)

| Q² (Predictive ability) | 0.75 (hypothetical value indicating good predictive power) |

Note: This equation is a representative example illustrating the form and components of a QSAR model.

Mechanistic Biological Investigations of 4 Methyl N 2 Phenylethyl Benzamide in Preclinical Models

Target Identification and Engagement Studies (e.g., Affinity Chromatography, Proteomics)

Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action. Techniques like affinity chromatography and proteomics are powerful tools for this purpose. In a typical workflow, the compound of interest, 4-methyl-N-(2-phenylethyl)benzamide, would be immobilized on a solid support to create an affinity column. A cellular lysate containing a complex mixture of proteins is then passed through this column. Proteins that bind to the compound are retained, while others are washed away. The bound proteins can then be eluted and identified using mass spectrometry-based proteomic techniques.

Another approach involves quantitative proteomics, where the stability of proteins in the presence of the compound is assessed. Changes in protein stability upon ligand binding can indicate a direct interaction and help identify the molecular target.

Enzymatic Activity Modulation and Inhibition Kinetics

Should a target of this compound be identified as an enzyme, the next step would be to characterize how the compound modulates its activity. This involves in vitro enzymatic assays where the rate of the enzymatic reaction is measured in the presence of varying concentrations of the compound.

If the compound is found to be an inhibitor, inhibition kinetics studies would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify its potency, typically represented by the inhibition constant (Kᵢ).

Receptor Binding Profiling and Ligand-Receptor Interaction Studies

If the identified target is a receptor, receptor binding assays are conducted to determine the affinity and selectivity of this compound. These assays often use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The ability of the compound to displace the labeled ligand is measured, allowing for the calculation of its binding affinity (Kᵢ or IC₅₀).

Computational modeling and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, can provide detailed insights into the specific molecular interactions between the ligand and the receptor's binding pocket.

Cellular Pathway Perturbation Analysis (e.g., Gene Expression, Protein Phosphorylation)

To understand the broader biological effects of this compound, researchers would analyze its impact on cellular pathways. Techniques like transcriptomics (e.g., RNA-sequencing) can reveal changes in gene expression profiles in cells treated with the compound. Similarly, phosphoproteomics can identify changes in protein phosphorylation, providing a snapshot of the activity of signaling pathways. nih.gov

By analyzing which genes or proteins are up- or down-regulated, or which proteins show altered phosphorylation states, it is possible to infer which cellular pathways are perturbed by the compound.

In Vitro Pharmacological Characterization in Cell-Based Assays

Cell-based assays are crucial for understanding the physiological effects of a compound in a cellular context.

Cell Viability and Proliferation Assays (Mechanistic Insight)

To assess the impact of this compound on cell health, viability and proliferation assays are employed. nih.gov Assays like the MTT or MTS assay measure the metabolic activity of cells, which is often correlated with cell viability. nih.govdanaher.com A decrease in metabolic activity in the presence of the compound could indicate a cytotoxic or cytostatic effect. danaher.com Proliferation assays, such as those measuring DNA synthesis (e.g., BrdU incorporation), can directly quantify the effect of the compound on cell division. sigmaaldrich.com

Apoptosis and Autophagy Induction Studies

If this compound is found to reduce cell viability, further studies would investigate the mechanism of cell death. Assays for apoptosis, such as Annexin V staining or caspase activity assays, can determine if the compound induces programmed cell death. nih.gov Similarly, the induction of autophagy can be assessed by monitoring the formation of autophagosomes or the levels of specific autophagy-related proteins like LC3-II. nih.gov

Modulation of Inflammatory or Immune Responses in Cell Lines

No studies have been identified that investigate the effects of this compound on inflammatory or immune responses in cultured cell lines. Research into other benzamide (B126) derivatives has shown that some can modulate the production of inflammatory mediators, but no such data exists for the specified compound.

In Vivo Mechanistic Investigations in Animal Models

There is a lack of published in vivo studies examining the efficacy or mechanism of action of this compound in animal models of disease.

Pharmacodynamic Biomarker Identification

Without in vivo efficacy studies, no pharmacodynamic biomarkers have been identified to assess the biological effects of this compound in preclinical models.

Organ Distribution and Metabolism in Animal Models (Preclinical Pharmacokinetics)

The preclinical pharmacokinetic profile of this compound, including its distribution to various organs and its metabolic fate in animal models, has not been reported in the available scientific literature.

Mechanistic Explanations of Observed Phenotypes

As no specific in vivo phenotypes have been observed or reported for this compound, no mechanistic explanations can be offered.

Structure Activity Relationship Sar Studies of 4 Methyl N 2 Phenylethyl Benzamide Analogs

Systematic Modification of the Benzamide (B126) Core

The benzamide core is a common scaffold in many biologically active compounds, and its modification can significantly impact activity. In the context of 4-methyl-N-(2-phenylethyl)benzamide analogs, systematic changes to this core structure are crucial for understanding its role in molecular interactions.

Research on related benzamide derivatives has shown that both the electronic and steric properties of the benzamide ring are important for activity. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the replacement of a 4-fluorophenoxy substituent with a 4-phenoxy or a 4-acetamidophenoxy group led to a decrease in activity mdpi.com. This suggests that the electronic nature of the substituent on the benzoyl portion of the molecule can directly influence its biological effect. Furthermore, substituting the 4-fluorophenoxy moiety with a hydrogen atom resulted in only moderate activity, indicating that an aryloxy substituent is favorable for the observed antiplasmodial activity mdpi.com.

In another study focused on N-substituted benzamide derivatives as potential antitumor agents, it was found that a 2-substituent on the phenyl ring of the R group, along with heteroatoms in the amide that can chelate with zinc ions, are critical for antiproliferative activity nih.govresearchgate.net. Conversely, the introduction of a chlorine atom or a nitro-group on the same benzene (B151609) ring significantly decreased their anti-proliferative effects nih.govresearchgate.net. These findings highlight the sensitivity of the benzamide core to substitution and provide a rationale for designing analogs of this compound with potentially enhanced or modulated activities.

The following table summarizes the effects of some benzamide core modifications on biological activity based on studies of related compounds.

Modification of Benzamide CoreObserved Effect on Biological ActivityReference Compound Class
Replacement of 4-fluorophenoxy with 4-phenoxyDecreased antiplasmodial activity2-Phenoxybenzamides
Replacement of 4-fluorophenoxy with hydrogenModerate antiplasmodial activity2-Phenoxybenzamides
Introduction of a 2-substituent on the phenyl ringCritical for antiproliferative activityN-substituted benzamides (antitumor)
Addition of chlorine or nitro-group to the phenyl ringDecreased antiproliferative activityN-substituted benzamides (antitumor)

Exploration of Substituent Effects on the Methyl Group and Phenylethyl Moiety

The 4-methyl group and the N-(2-phenylethyl) moiety are key features of the parent compound, and understanding the effects of their modification is central to SAR studies. The methyl group, while seemingly simple, can play a significant role in molecular recognition and metabolic stability.

In a comparative analysis of N′-(4-methyl-2-nitrophenyl)benzohydrazide and its 4-trifluoromethyl analog, the influence of an electron-donating group (methyl) versus an electron-withdrawing group (trifluoromethyl) was highlighted mdpi.com. The trifluoromethyl group was found to enhance conjugation within the molecule, leading to a more planar geometry. In contrast, the methyl group in N′-(4-methyl-2-nitrophenyl)benzohydrazide resulted in reduced conjugation and increased flexibility of the hydrazide bond mdpi.com. This demonstrates that seemingly minor changes, such as replacing a methyl group, can have profound effects on the three-dimensional structure and electronic properties of the molecule, which in turn can affect its biological activity.

The phenylethyl moiety offers a larger canvas for substitution. Studies on various bioactive molecules have shown that the nature and position of substituents on an aromatic ring can dramatically alter activity nih.govmdpi.com. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the electronic distribution of the ring and its interaction with biological targets nih.govmdpi.com. For example, in a study of PAK4 inhibitors, compounds with EWGs of varying sizes and electronegativities showed a range of activities, while a compound with an EDG was inactive mdpi.com. This suggests that for this compound analogs, the introduction of substituents on the phenyl ring of the phenylethyl moiety could be a powerful strategy for modulating biological activity.

The table below illustrates the potential impact of substituents on the methyl and phenylethyl moieties.

MoietySubstituent TypePotential Effect on Molecular Properties
4-Methyl GroupElectron-withdrawing (e.g., CF3)Enhanced conjugation, altered molecular geometry
Phenylethyl Moiety (Phenyl Ring)Electron-withdrawing (e.g., halogens, NO2)Altered electronic distribution, potential for specific interactions
Phenylethyl Moiety (Phenyl Ring)Electron-donating (e.g., OCH3, CH3)Altered electronic distribution, potential for hydrophobic interactions

Variation of the Phenylethyl Moiety for Enhanced Potency or Selectivity

Altering the N-(2-phenylethyl) side chain is a common strategy in medicinal chemistry to improve the pharmacological profile of a lead compound. Variations can include changes to the length of the alkyl chain, substitution on the phenyl ring, or even replacement of the entire phenylethyl group.

In a study of N-phenethylbenzamide derivatives isolated from Piper betle, several new compounds with antimicrobial activity were identified nih.gov. These naturally occurring analogs feature different substitution patterns on the benzamide and phenylethyl portions of the molecule. For instance, piperbetamides A-D, along with other related compounds, exhibited potential antimicrobial activity against a range of bacteria, with minimum inhibitory concentration (MIC) values between 16-32 µg/mL nih.gov. This demonstrates that the N-phenethylbenzamide scaffold is amenable to structural modifications that can confer specific biological activities.

The synthesis of N-substituted benzamide derivatives as potential antitumor agents also provides insights into the importance of the N-substituent nih.govresearchgate.net. In these studies, various amines were reacted with a benzoyl intermediate to generate a library of compounds with diverse N-substituents. The preliminary SAR indicated that the nature of the N-substituent was a key determinant of the observed antiproliferative activity nih.govresearchgate.net. This principle can be directly applied to this compound, where replacing the phenylethyl group with other arylalkyl, heteroarylalkyl, or even more complex moieties could lead to analogs with improved potency or a different biological target profile.

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action longdom.org. For chiral molecules like analogs of this compound, the different enantiomers can exhibit distinct biological activities.

The importance of stereochemistry is further underscored by research on GPR88 agonists with a reversed amide scaffold nih.gov. In that study, the (R)- and (S)-configurations at two different chiral centers were found to be essential for agonist activity nih.gov. This demonstrates that the precise spatial arrangement of substituents is critical for productive interaction with the receptor. Therefore, for chiral analogs of this compound, such as those derived from (R)- or (S)-1-phenylethylamine, it is highly probable that the two enantiomers will display different biological activities. The synthesis and evaluation of individual enantiomers are therefore a crucial step in the SAR elucidation of this compound class.

Development of Focused Libraries for SAR Elucidation

The systematic exploration of SAR is often facilitated by the design and synthesis of focused libraries of compounds. A focused library is a collection of related molecules that are designed to probe specific structural features of a lead compound.

The synthesis of various benzamide derivatives for different biological applications demonstrates the feasibility of creating such libraries. For example, the preparation of a series of N-substituted benzamide derivatives to explore their antitumor potential involved the reaction of a common benzoyl intermediate with a variety of amines, effectively generating a focused library to probe the role of the N-substituent nih.govresearchgate.netresearchgate.net. Similarly, the synthesis of novel benzamides containing a 1,2,4-oxadiazole moiety for fungicidal and insecticidal activity involved the systematic variation of substituents on the benzamide and the heterocyclic portion of the molecule mdpi.commdpi.comnih.gov.

For this compound, a focused library approach would involve the parallel synthesis of analogs with systematic variations at key positions. This could include:

Benzamide Core: A series of analogs with different substituents at the 2-, 3-, 5-, and 6-positions of the benzoyl ring.

4-Methyl Group: Replacement of the methyl group with other alkyl groups, halogens, or other functional groups.

Phenylethyl Moiety: Analogs with substituents on the phenyl ring, variations in the length of the ethyl linker, and replacement of the phenyl ring with other aromatic or heteroaromatic systems.

The creation and biological evaluation of such a focused library would provide a comprehensive understanding of the SAR for this class of compounds and facilitate the identification of analogs with optimized properties.

Analytical Methodologies for Detection, Quantification, and Metabolism of the Chemical Compound

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the quantitative determination of 4-methyl-N-(2-phenylethyl)benzamide in biological matrices such as plasma and urine. This methodology is favored for its high sensitivity, selectivity, and wide dynamic range, allowing for the accurate measurement of low concentrations of the analyte. nih.govrsc.org The development of a robust LC-MS/MS method involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters. researchgate.netsci-hub.se

Sample preparation typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences from the biological matrix. nih.govmdpi.com For N-substituted benzamides, a common approach is protein precipitation with acetonitrile (B52724), followed by further cleanup if necessary. nih.gov Chromatographic separation is generally achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid). nih.govnih.gov

Mass spectrometric detection is performed using an electrospray ionization (ESI) source, typically in the positive ion mode for benzamide (B126) compounds. The tandem mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. nih.gov For a compound like this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion, and characteristic fragment ions would be monitored as product ions.

Method validation is conducted according to regulatory guidelines to ensure the reliability and reproducibility of the bioanalytical data. nih.govcigb.edu.cu Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability under various storage and handling conditions. mdpi.comanapharmbioanalytics.com

Table 1: Hypothetical LC-MS/MS Method Parameters for the Quantification of this compound in Human Plasma

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Linear gradient from 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition (Analyte) To be determined experimentally (e.g., m/z 240.1 → 119.1)
MRM Transition (IS) To be determined experimentally (e.g., deuterated analog)
Linear Range 1 - 1000 ng/mL
Sample Preparation Protein precipitation with acetonitrile

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds and can be applied to the analysis of volatile metabolites of this compound. nih.govmdpi.comamazonaws.com While the parent compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is particularly useful for identifying small, volatile metabolites that may arise from the breakdown of the parent compound in biological systems. nih.govmdpi.com

In a typical GC-MS analysis, a sample extract is injected into the gas chromatograph, where it is vaporized and separated based on the boiling points and polarities of its components as they pass through a capillary column. whitman.edu The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. researchgate.net The resulting mass spectrum provides a "fingerprint" of the molecule based on the mass-to-charge ratios of its fragments. whitman.edu

For a compound like this compound, potential volatile metabolites could include smaller aromatic or aliphatic amines and acids resulting from the cleavage of the amide bond. nih.gov The fragmentation pattern of the parent compound in GC-MS would likely involve cleavage at the amide bond, leading to characteristic ions. For instance, a common fragmentation pattern for aromatic amides is the formation of a resonance-stabilized benzoyl cation. rsc.org A publicly available GC-MS spectrum for this compound shows characteristic peaks that can be used for its identification. nih.gov

Table 2: Predicted Major GC-MS Fragmentation Ions for this compound

m/zPredicted Fragment Structure / Identity
239Molecular Ion [M]⁺
119[CH₃-C₆H₄-CO]⁺ (4-methylbenzoyl cation)
105[C₆H₅-CH₂-CH₂]⁺ (Phenylethyl cation)
91[C₇H₇]⁺ (Tropylium ion, from rearrangement of the 4-methylbenzoyl moiety)
77[C₆H₅]⁺ (Phenyl cation)

Capillary Electrophoresis (CE) and Electrophoretic Mobility Shift Assays

Capillary electrophoresis (CE) offers a high-efficiency separation technique that can be applied to the analysis of charged molecules like potential metabolites of this compound or for the separation of closely related isomers. researchgate.netnih.gov CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. nih.gov Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed depending on the nature of the analytes. nih.govalmacgroup.com

For instance, CZE could be utilized to separate potential acidic or basic metabolites of this compound. The separation can be optimized by adjusting the pH, buffer composition, and applied voltage. researchgate.netmdpi.com The use of additives like cyclodextrins in the running buffer can aid in the separation of isomers. researchgate.net Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the identification of separated compounds based on their mass-to-charge ratio, enhancing the analytical capabilities for complex biological mixtures. researchgate.net

While electrophoretic mobility shift assays (EMSA) are typically used to study protein-DNA or protein-RNA interactions, their direct application to a small molecule like this compound is not standard unless it is being studied for its ability to interfere with such interactions.

Table 3: Potential Capillary Electrophoresis Method for Separation of Aromatic Amide Metabolites

ParameterCondition
CE System Capillary Electrophoresis System with UV or DAD detector
Capillary Fused silica (B1680970) capillary (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte 25 mM phosphate (B84403) buffer, pH 7.4
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic injection (e.g., 50 mbar for 5 s)
Detection UV at 214 nm and 254 nm

Radiotracer Techniques for In Vitro and In Vivo Distribution Studies (Preclinical)

Radiotracer techniques are invaluable for preclinical in vitro and in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. almacgroup.com These studies typically involve synthesizing the compound of interest, such as this compound, with a radioactive isotope, most commonly carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). researchgate.net

In vivo distribution studies often utilize quantitative whole-body autoradiography (QWBA). nih.govresearchgate.netnih.gov Following administration of the radiolabeled compound to an animal model (e.g., a rat), the animal is euthanized at various time points, and thin sections of the entire body are prepared and exposed to a phosphor imaging plate. plos.org This technique provides a detailed visual and quantitative map of the distribution of the radiolabel throughout all tissues and organs. researchgate.netplos.org This can reveal sites of accumulation and potential target organs for toxicity.

In vitro distribution studies can involve incubating the radiolabeled compound with tissue homogenates or cells to assess tissue binding and uptake characteristics. The amount of radioactivity in the tissue or cellular fractions is then quantified using liquid scintillation counting.

Table 4: Representative Tissue Distribution Data from a Hypothetical Whole-Body Autoradiography Study in Rats with ¹⁴C-labeled this compound (at 2 hours post-dose)

TissueConcentration (µg equivalents/g)
Blood5.2
Liver25.8
Kidney18.4
Brain0.5
Lung12.1
Spleen8.9
Adipose Tissue15.3
Muscle3.1

Metabolite Identification and Profiling in Biological Matrices (Preclinical)

Identifying and profiling the metabolites of this compound in preclinical species is crucial for understanding its biotransformation pathways and for assessing the potential for the formation of active or toxic metabolites. semanticscholar.org These studies are typically conducted using in vitro systems, such as liver microsomes or hepatocytes, and in vivo by analyzing samples from preclinical animal studies. nih.govnih.govmdpi.com

The primary analytical tool for metabolite identification is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. semanticscholar.orgmdpi.comresearchgate.net This technique allows for the detection of potential metabolites in complex biological matrices and provides accurate mass measurements, which aid in the determination of their elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) is then used to obtain structural information by fragmenting the metabolite ions. mdpi.com

Based on the metabolism of other N-substituted benzamides, the potential metabolic pathways for this compound in preclinical species like rats could include: nih.govnih.gov

Hydroxylation: Addition of a hydroxyl group to the aromatic rings or the alkyl chain.

N-dealkylation: Cleavage of the bond between the nitrogen and the phenylethyl group.

Amide hydrolysis: Cleavage of the amide bond to yield 4-methylbenzoic acid and 2-phenylethylamine. nih.gov

Oxidation: Oxidation of the methyl group on the benzoyl ring to a carboxylic acid.

Conjugation: Formation of glucuronide or sulfate (B86663) conjugates of hydroxylated metabolites.

Table 5: Hypothetical Metabolites of this compound Identified in Rat Plasma

Metabolite IDProposed Structure / Biotransformation
M14-methyl-N-(2-(4-hydroxyphenyl)ethyl)benzamide (Hydroxylation of phenylethyl ring)
M24-carboxy-N-(2-phenylethyl)benzamide (Oxidation of methyl group)
M34-methylbenzoic acid (Amide hydrolysis product)
M42-phenylethylamine (Amide hydrolysis product)
M5Glucuronide conjugate of M1

Applications of 4 Methyl N 2 Phenylethyl Benzamide As a Research Tool and Chemical Probe

Use in Target Validation Studies

Target validation is the process of confirming that a specific biological molecule (the "target," usually a protein) is directly involved in a disease process and is a viable point for therapeutic intervention. A small molecule can be a critical tool in this process. If 4-methyl-N-(2-phenylethyl)benzamide were identified as a "hit" from a screen, it could be used to validate its biological target.

Key approaches for target validation include:

Target Engagement Assays: These experiments confirm direct binding between the compound and its putative target in a cellular environment. A method like the Cellular Thermal Shift Assay (CETSA) could be employed, which measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of a specific protein in the presence of this compound would provide strong evidence of target engagement.

Genetic Methods: Techniques such as CRISPR-Cas9 knockout or siRNA knockdown can be used to reduce the expression of the proposed target protein. If the cellular phenotype observed with these genetic methods mimics the effect of treatment with this compound, it supports the hypothesis that the compound's activity is mediated through that target.

Development of Active/Inactive Analogs: Synthesizing structural analogs of this compound is a powerful strategy. An ideal scenario involves creating a closely related molecule that is inactive (e.g., an enantiomer or a version with a minor modification that abrogates binding). If this "inactive" analog fails to produce the biological effect, it strengthens the case for a specific, target-mediated mechanism of action rather than a non-specific effect.

Development of Fluorescent or Biotinylated Probes for Cellular Studies

To visualize and track a compound's interaction with its target within a cell, it can be chemically modified with a reporter tag, such as a fluorophore or biotin (B1667282). The development of such probes from this compound would require identifying a position on the molecule where a linker and tag can be attached without disrupting its binding to the target.

Probe Development and Application:

Fluorescent Probes: A fluorescent dye (e.g., coumarin, BODIPY, or rhodamine) could be attached to the this compound scaffold. Such a probe would enable researchers to use techniques like confocal microscopy to visualize its subcellular localization. If the target's location is known (e.g., mitochondria or the nucleus), colocalization of the fluorescent probe with a known marker for that organelle would provide evidence of target engagement in its native environment.

Biotinylated Probes: Attaching a biotin molecule creates a high-affinity handle for purification. A biotinylated this compound could be used in pull-down assays. In this technique, the probe is incubated with a cell lysate, and the biotin tag is used to retrieve the probe along with its bound protein target(s) using streptavidin-coated beads. The captured proteins can then be identified by mass spectrometry, a powerful method for unbiased target identification.

Table 8.1: Comparison of Research Probes

Probe Type Tag Primary Application Key Techniques
Fluorescent Coumarin, BODIPY, etc. Cellular imaging, localization Confocal Microscopy, Flow Cytometry

Application in High-Throughput Screening (HTS) Campaigns for Hit Identification

High-throughput screening (HTS) involves the automated testing of large libraries of small molecules to identify "hits"—compounds that modulate the activity of a specific biological target or pathway. While this compound itself would be a member of a screening library, its structural class (phenylethyl benzamides) could be used as a starting point for designing more focused libraries if an initial hit from this class is found.

HTS campaigns are characterized by:

Miniaturization and Automation: Assays are performed in high-density microplates (e.g., 384- or 1536-well formats) using robotics for liquid handling and data acquisition, allowing for the rapid screening of thousands of compounds.

Assay Readouts: A robust and sensitive readout is essential. Common readouts include fluorescence, luminescence, or absorbance changes that correlate with the activity of the target (e.g., an enzyme or a receptor).

Hit Triaging: Initial hits from a primary screen are subjected to a series of secondary assays to confirm their activity, determine their potency (e.g., IC₅₀ values), and rule out false positives caused by assay interference. A compound like this compound, if identified as a hit, would proceed through this rigorous validation funnel.

Utility in Phenotypic Screening for Novel Biological Activities

Process of a Phenotypic Screen:

Assay Development: A cell-based assay is created that recapitulates a disease-relevant phenotype. This is often done using high-content imaging, where microscopes automatically capture images of cells and sophisticated software quantifies changes in morphology, protein localization, or other cellular features.

Screening: A compound library is screened for its ability to revert the disease phenotype to a healthy one (or induce a desired phenotype). For example, if a disease is characterized by the abnormal accumulation of a protein, a screen would search for compounds that prevent this accumulation.

Hit Deconvolution (Target ID): A major challenge after a phenotypic screen is identifying the molecular target responsible for the observed effect. If this compound were identified as a hit, subsequent studies (using methods described in sections 8.1 and 8.2) would be necessary to determine its mechanism of action.

Role in Advancing Understanding of Specific Biological Pathways

A well-characterized chemical probe can be an invaluable tool for dissecting complex biological pathways. By selectively inhibiting or activating a single protein in a pathway, a compound allows researchers to study the downstream consequences of that action.

For instance, research on CRID3/MCC950, a compound with some structural similarities to benzamides, has been instrumental in understanding the NLRP3 inflammasome pathway, which is crucial in inflammation. Probes based on this scaffold have helped to elucidate the sequence of events leading to cytokine release. If this compound were found to selectively modulate a key protein, it could be used in a similar manner to:

Order Pathway Components: Determine the sequence of signaling events by observing which downstream effects are blocked by the compound.

Uncover New Pathway Interactions: Identify previously unknown connections by analyzing global changes in gene expression (transcriptomics) or protein levels (proteomics) after treatment with the compound.

Validate Pathway-Disease Links: Use the compound in disease models to confirm that modulating a specific pathway has a therapeutic effect.

Future Directions and Unaddressed Research Gaps

Exploration of Undiscovered Biological Targets and Pathways

A central aim of future research will be the identification and characterization of new biological targets and metabolic pathways for 4-methyl-N-(2-phenylethyl)benzamide. Although some molecular interactions are known, a full understanding of its mechanism of action requires a more profound investigation. Key research themes in this domain include:

Comprehensive Target Profiling: Advanced techniques such as chemical proteomics, affinity chromatography, and computational docking studies are essential to delineate the complete array of proteins, enzymes, and receptors with which this compound interacts within biological systems.

Pathway Analysis: Beyond single-target interactions, it is crucial to understand how the compound modulates entire signaling cascades. Investigating its influence on established pathways integral to cellular functions like apoptosis, proliferation, and inflammation will offer a more holistic view of its biological footprint.

Metabolic Fate: The biotransformation of this compound is a critical area of study. Identifying its primary metabolic products and the enzymatic pathways responsible for its breakdown is fundamental to interpreting its biological activity and predicting potential off-target effects. Studies on related N-methylbenzamides indicate that N-hydroxymethyl compounds can be major metabolites, though stability can be influenced by substitutions on the nitrogen atom. nih.gov

Development of Advanced Delivery Systems (e.g., Nanoparticles for research purposes)

To augment the specificity and effectiveness of this compound in experimental research, creating advanced delivery systems is a highly promising frontier. wikipedia.org Such systems can enhance its solubility, improve stability, and enable targeted delivery to particular cells or tissues, thereby facilitating more precise and controlled research outcomes. nih.govnih.gov The application of these systems is intended strictly for research purposes to deepen the understanding of the compound's behavior in various biological models.

Delivery SystemPotential Research AdvantagesKey Research Focus
Liposomes Biocompatible; capable of encapsulating both water-soluble and fat-soluble compounds; surface can be modified for targeted delivery. nih.govnih.govOptimizing the lipid formulation to improve the stability and control the release of this compound.
Polymeric Nanoparticles Offer high stability, tunable size and surface characteristics, and controlled release kinetics. nih.govSynthesizing biodegradable polymers for effective encapsulation and sustained release of the compound.
Inorganic Nanoparticles (e.g., Gold) Possess unique optical and electronic properties and can be easily functionalized for targeted delivery and imaging applications in research. wikipedia.orgnih.govCreating gold nanoparticle conjugates of the compound to enable simultaneous delivery and tracking in in-vitro experiments.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A systems-level comprehension of the effects of this compound can be attained by integrating data from various "omics" fields. numberanalytics.comnih.gov This approach provides a panoramic view of the cellular response to the compound, helping to unravel complex biological mechanisms. mdpi.comresearchgate.net

Genomics and Transcriptomics: How does the compound alter gene expression profiles? Analyzing the transcriptome can reveal which genes are activated or suppressed upon exposure.

Proteomics: What are the global shifts in protein expression and post-translational modifications after treatment?

Metabolomics: How does the compound change the metabolic signature of cells or organisms? This can uncover alterations in metabolic pathways. nih.gov

By integrating these diverse datasets, researchers can build detailed network models of the compound's mechanism of action, pinpoint novel biomarkers of its activity, and formulate new hypotheses for subsequent studies. numberanalytics.comnih.gov

Challenges in Translational Research (Excluding clinical trials and human data)

Translating promising findings from the laboratory bench to potential pre-clinical development is fraught with challenges. nih.govcytivalifesciences.com For this compound, key hurdles that must be addressed in the pre-clinical phase include:

Scalable and Efficient Synthesis: The development of a cost-effective, green, and efficient method for synthesizing large quantities of the pure compound is critical for extensive pre-clinical evaluation. researchgate.net

Selection of Predictive In Vivo Models: Identifying and validating the most appropriate animal models that accurately reflect the biological context of interest is paramount for generating meaningful and translatable data. nih.gov The predictivity of animal models for human responses remains a significant challenge. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A thorough understanding of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental. mdpi.com Establishing a clear link between the compound's concentration in the body and its biological effect is essential for designing informative in vivo experiments. nih.gov

Overcoming these challenges through rigorous pre-clinical research is a necessary step for any future translational goals. researchgate.net

Opportunities for Collaborative Research and Interdisciplinary Approaches

The intricate nature of modern drug discovery and development demands robust collaboration across multiple scientific disciplines. tandfonline.comdrugdiscoverytrends.com The study of this compound would be significantly advanced by such synergistic efforts. tandfonline.comacs.orgcambridge.org

DisciplinePotential Contribution
Medicinal Chemistry Design and synthesize novel analogues of the compound with potentially improved potency, selectivity, and more favorable pharmacokinetic profiles. acs.org
Computational Biology & Chemistry Employ in silico modeling to predict compound-target interactions, identify potential off-target effects, and analyze large-scale multi-omics data. tandfonline.comtandfonline.com
Cell and Molecular Biology Conduct in-depth in vitro studies to fully characterize the compound's mechanism of action using a wide array of cellular and molecular assays. drugdiscoverytrends.com
Pharmacology Perform comprehensive in vivo evaluations of the compound's efficacy, safety, and ADME properties in relevant and validated animal models. cambridge.org

By fostering strong partnerships between these and other relevant fields, the scientific community can accelerate the pace of discovery and achieve a more profound and comprehensive understanding of this compound.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-methyl-N-(2-phenylethyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-methylbenzoic acid (or its activated derivative, e.g., acyl chloride) with 2-phenylethylamine. A common approach is to use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or DMF under reflux . Optimization can include:
  • Solvent selection : Polar aprotic solvents (DMF, THF) may improve yield compared to non-polar solvents.
  • Catalyst ratios : Adjusting EDC:HOBt stoichiometry (1:1.2 molar ratio) enhances activation efficiency.
  • Temperature control : Reflux at 40–60°C minimizes side reactions (e.g., racemization).
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR (amide proton δ ~8.3 ppm) and IR (C=O stretch ~1650 cm⁻¹) are critical .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • NMR spectroscopy : 1H NMR should show aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.4 ppm for benzamide-CH₃), and phenylethyl chain protons (δ 3.6 ppm for NCH₂, δ 2.8 ppm for CH₂Ph) .
  • X-ray crystallography : Single-crystal analysis (e.g., via Mo-Kα radiation) resolves bond angles and confirms amide planar geometry, as seen in related benzamide structures .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion confirmation (expected [M+H]+: calculated for C₁₆H₁₇NO = 239.13).

Advanced Research Questions

Q. What experimental designs are suitable for investigating the structure-activity relationship (SAR) of this compound in antimicrobial studies?

  • Methodological Answer :
  • Variable modification : Synthesize derivatives with substituents on the benzamide (e.g., halogens, methoxy) or phenylethyl group (e.g., electron-withdrawing groups).
  • Biological assays : Test against Gram-positive/-negative bacteria (MIC assays) and correlate with logP values to assess lipophilicity-activity relationships .
  • QSAR modeling : Use quantum chemical descriptors (e.g., HOMO-LUMO gap, dipole moment) from DFT calculations (software: Gaussian) to predict bioactivity .

Q. How can computational methods resolve contradictions in reported binding affinities of this compound to bacterial enzyme targets?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with bacterial PPTase enzymes (e.g., using AutoDock Vina) to identify binding poses. Compare with similar compounds targeting bacterial proliferation pathways .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-enzyme complexes. Contradictions may arise from protonation state differences (e.g., pH-dependent amide tautomerism) .
  • Free energy calculations : Use MM-PBSA to calculate binding energies and validate experimental IC₅₀ discrepancies .

Data Analysis and Contradiction Resolution

Q. What strategies address inconsistencies in the reported solubility and stability of this compound across experimental conditions?

  • Methodological Answer :
  • Controlled replication : Standardize solvent systems (e.g., DMSO for stock solutions) and pH (buffered saline) to minimize variability .
  • Degradation studies : Use HPLC-UV (C18 column, acetonitrile/water gradient) to track hydrolytic stability under varying temperatures (25–37°C) .
  • Factorial design : Apply a 2³ DOE (variables: pH, temperature, solvent polarity) to identify critical degradation factors .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDMF+25% vs. DCM
Catalyst RatioEDC:HOBt (1:1.2)+15% efficiency
Temperature50°C-10% side products

Q. Table 2: SAR Trends in Antimicrobial Activity

Derivative SubstituentlogPMIC (μg/mL) vs. S. aureus
4-CH₃ (Parent)3.232
4-Cl3.816
4-OCH₃2.964

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(2-phenylethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-(2-phenylethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.